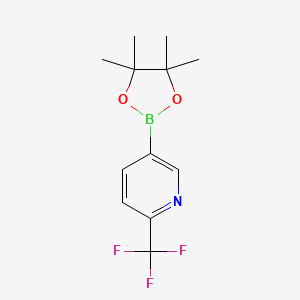![molecular formula C11H15BO2SSi B572516 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronsäure CAS No. 1217501-33-1](/img/structure/B572516.png)
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is an organoboron compound with the molecular formula C11H15BO2SSi. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur. The presence of the trimethylsilyl group and the boronic acid functionality makes this compound valuable in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicine: Used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, including the cyclization of appropriate precursors.
Introduction of the trimethylsilyl group: This step often involves the use of trimethylsilyl chloride in the presence of a base.
Boronic acid functionalization:
Industrial Production Methods: Industrial production methods for 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used in these reactions.
Solvents: Common solvents include tetrahydrofuran and dimethylformamide.
Major Products: The major products formed from reactions involving 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene-2-ylboronic acid: Similar structure but lacks the trimethylsilyl group.
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
2-Trimethylsilylphenylboronic acid: Similar structure but with a different aromatic core.
Uniqueness: 2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid is unique due to the combination of the trimethylsilyl group and the boronic acid functionality, which enhances its reactivity and versatility in organic synthesis .
Eigenschaften
IUPAC Name |
(2-trimethylsilyl-1-benzothiophen-7-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2SSi/c1-16(2,3)10-7-8-5-4-6-9(12(13)14)11(8)15-10/h4-7,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRYHMIXGDKPOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=C(S2)[Si](C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681575 |
Source


|
| Record name | [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-33-1 |
Source


|
| Record name | [2-(Trimethylsilyl)-1-benzothiophen-7-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
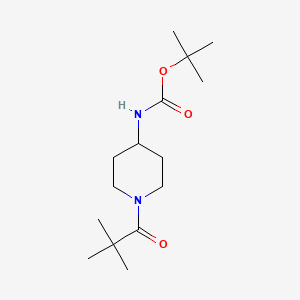
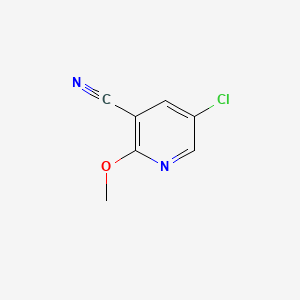
![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)

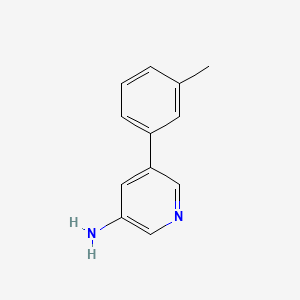
![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B572443.png)
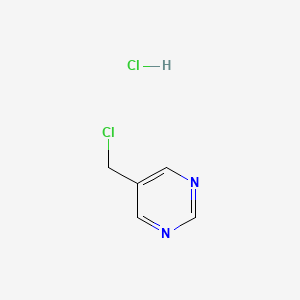
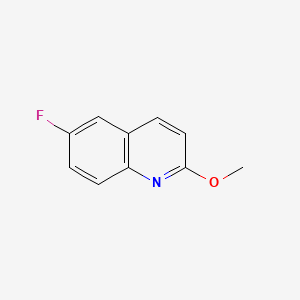
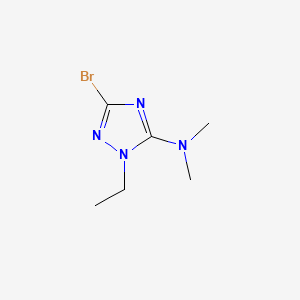
![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)
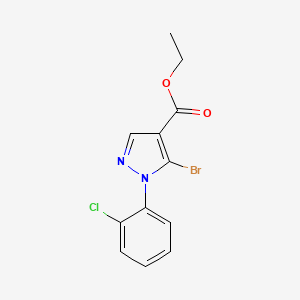
![Benzyl [2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B572455.png)
